Cas no 2171838-05-2 (5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-ylmethanol)

5-Cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-ylmethanol is a specialized triazole derivative featuring a cyclobutyl substituent and a methoxybutyl side chain. Its structural complexity offers versatility in synthetic applications, particularly in medicinal chemistry and material science. The presence of the hydroxymethyl group at the 4-position enhances reactivity, enabling further functionalization, while the methoxybutyl moiety contributes to improved solubility and pharmacokinetic properties. This compound is valuable as an intermediate in the development of bioactive molecules, including potential pharmaceuticals targeting enzyme inhibition or receptor modulation. Its well-defined stereochemistry and stability under standard conditions make it suitable for rigorous synthetic workflows.
5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-ylmethanol structure
2171838-05-2 structure
Product name:5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-ylmethanol
CAS No:2171838-05-2
MF:C12H21N3O2
MW:239.314042806625
CID:6012012
PubChem ID:165786342

5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-ylmethanol Chemical and Physical Properties

Names and Identifiers

    • 5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-ylmethanol
    • EN300-1593526
    • [5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-yl]methanol
    • 2171838-05-2
    • Inchi: 1S/C12H21N3O2/c1-3-10(8-17-2)15-12(9-5-4-6-9)11(7-16)13-14-15/h9-10,16H,3-8H2,1-2H3
    • InChI Key: HFVQCPPAALFACW-UHFFFAOYSA-N
    • SMILES: O(C)CC(CC)N1C(=C(CO)N=N1)C1CCC1

Computed Properties

  • Exact Mass: 239.16337692g/mol
  • Monoisotopic Mass: 239.16337692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 60.2Ų

5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-ylmethanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1593526-0.1g
[5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-yl]methanol
2171838-05-2
0.1g
$1879.0 2023-06-04
Enamine
EN300-1593526-0.05g
[5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-yl]methanol
2171838-05-2
0.05g
$1793.0 2023-06-04
Enamine
EN300-1593526-0.5g
[5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-yl]methanol
2171838-05-2
0.5g
$2049.0 2023-06-04
Enamine
EN300-1593526-10000mg
[5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-yl]methanol
2171838-05-2
10000mg
$9177.0 2023-09-23
Enamine
EN300-1593526-2500mg
[5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-yl]methanol
2171838-05-2
2500mg
$4183.0 2023-09-23
Enamine
EN300-1593526-5.0g
[5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-yl]methanol
2171838-05-2
5g
$6190.0 2023-06-04
Enamine
EN300-1593526-10.0g
[5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-yl]methanol
2171838-05-2
10g
$9177.0 2023-06-04
Enamine
EN300-1593526-1.0g
[5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-yl]methanol
2171838-05-2
1g
$2134.0 2023-06-04
Enamine
EN300-1593526-100mg
[5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-yl]methanol
2171838-05-2
100mg
$1879.0 2023-09-23
Enamine
EN300-1593526-1000mg
[5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-yl]methanol
2171838-05-2
1000mg
$2134.0 2023-09-23

5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-ylmethanol Related Literature

Additional information on 5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-ylmethanol

5-Cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-ylmethanol: A Comprehensive Overview

5-Cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-ylmethanol (CAS No. 2171838-05-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique cyclobutyl and triazole moieties, which confer it with a range of potential biological activities and therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and potential therapeutic uses of this compound.

The chemical structure of 5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-ylmethanol is composed of a cyclobutyl ring attached to a triazole moiety, with a methoxybutan-2-yl group substituting the triazole ring. The presence of these functional groups imparts the compound with specific physicochemical properties that are crucial for its biological activity. The cyclobutyl ring is known for its rigidity and conformational constraints, which can enhance the binding affinity of the molecule to its target proteins. The triazole moiety, on the other hand, is a versatile functional group that is often found in bioactive molecules due to its ability to form hydrogen bonds and π-stacking interactions.

The synthesis of 5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-ylmethanol typically involves a multi-step process that includes the formation of the triazole ring through a copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction. This click chemistry approach is highly efficient and has been widely used in the synthesis of complex molecules. The subsequent introduction of the cyclobutyl and methoxybutan-2-yl groups can be achieved through various organic reactions such as alkylation and substitution reactions. Recent advancements in synthetic methodologies have further optimized these processes, leading to higher yields and improved purity of the final product.

In terms of biological properties, 5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-ylmethanol has shown promising activity in several biological assays. Studies have demonstrated its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, it has been reported to exhibit potent inhibitory activity against protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases. The compound's ability to selectively target these enzymes without affecting other cellular processes makes it an attractive candidate for drug development.

Furthermore, preliminary pharmacological studies have indicated that 5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-ylmethanol possesses favorable pharmacokinetic properties. It exhibits good solubility and stability in physiological conditions, which are essential for effective drug delivery. Additionally, it has shown low toxicity in preclinical models, suggesting a favorable safety profile. These attributes make it a promising lead compound for further optimization and clinical evaluation.

The potential therapeutic applications of 5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-ylmethanol are diverse and include cancer therapy, anti-inflammatory treatments, and neurodegenerative disease management. In cancer research, the compound's ability to inhibit protein kinases could be harnessed to develop targeted therapies that disrupt tumor growth and metastasis. Similarly, its anti-inflammatory properties make it a potential candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Recent research findings have also highlighted the compound's neuroprotective effects. Studies have shown that 5-cyclobutyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-y-lmethanol can reduce oxidative stress and protect neurons from damage in models of Alzheimer's disease and Parkinson's disease. These findings open up new avenues for exploring its use in neurodegenerative disorders where oxidative stress plays a significant role.

In conclusion, 5-cyclobutyl--(1-methoxybutan--y-l)-H-,,-triazol--y-lmethanol (CAS No. 2171838-) is a promising compound with a unique chemical structure that confers it with diverse biological activities. Its potential as an inhibitor of key enzymes involved in disease pathways makes it an attractive candidate for drug development. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic applications, paving the way for its potential use in treating various diseases.

Recommend Articles

Recommended suppliers
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.